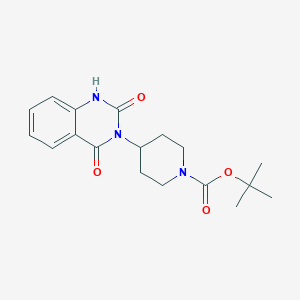

tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate is a complex organic compound that features a quinazoline core linked to a piperidine ring, with a tert-butyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzamide and piperidine derivatives.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate would involve:

Large-scale reactors: To handle the multi-step synthesis efficiently.

Optimized reaction conditions: Such as temperature control, solvent selection, and purification techniques to maximize yield and purity.

Automation: To ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate serves as a valuable building block for synthesizing more complex quinazolinone derivatives. Its unique structure allows chemists to explore various modifications that can lead to new compounds with enhanced properties.

Biology

This compound has been studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor. It has shown promise in the following areas:

- Anticonvulsant Activity : It acts as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site, which is crucial for inhibitory neurotransmission. This mechanism has been demonstrated in vivo using models like the pentylenetetrazole (PTZ)-induced seizure model in mice .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown high efficacy against specific strains, suggesting its potential as an antimicrobial agent.

Medicine

The compound's therapeutic applications are particularly noteworthy:

- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer). The IC50 values indicate effective concentrations for inhibiting cell growth, with promising results observed in certain derivatives .

- Mechanism of Action : The compound's ability to inhibit carbonic anhydrase II further supports its role in various metabolic processes. This dual action not only enhances its anticonvulsant properties but also positions it as a candidate for cancer therapy by targeting multiple pathways involved in tumor progression .

Case Studies

Recent studies have focused on the synthesis and evaluation of quinazolinone derivatives containing this compound:

- Synthesis of N-aryl/alkyl Benzamides : A study utilized I2/TBHP mediated domino synthesis to create novel compounds that exhibited significant anticancer properties against multiple cell lines. The synthesized compounds were screened for cytotoxicity and showed promising results .

- Biological Activity Evaluation : Another study investigated the antimicrobial activity of various derivatives through disk diffusion methods, revealing varying degrees of effectiveness against different bacterial strains.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate involves:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways: Interfering with biochemical pathways, such as those involved in cell proliferation or inflammation.

Comparación Con Compuestos Similares

Similar Compounds

Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.

Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid derivatives, which have various pharmacological activities.

Uniqueness

Structural Features: The combination of a quinazoline core with a piperidine ring and a tert-butyl ester group makes it unique.

Biological Activity: Its specific binding properties and potential therapeutic applications distinguish it from other similar compounds.

This detailed overview provides a comprehensive understanding of tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

Tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate (CAS Number: 1281199-80-1) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into its biological activity, synthesizing available data from various studies.

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : 318.35 g/mol

- Density : Not available

- LogP : 3.377

Synthesis and Derivatives

The compound has been synthesized through various methods, including I₂/TBHP-mediated domino reactions involving isatins and piperidine derivatives. Such synthetic routes have been explored to enhance the biological activity of quinazoline-based compounds by creating hybrid molecules that combine different pharmacophores .

Anticancer Activity

Several studies have assessed the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Notes |

|---|---|---|

| A549 (Lung) | 10.5 | Significant cytotoxicity observed |

| DU145 (Prostate) | 12.3 | Effective against hormone-resistant variants |

| B16-F10 (Melanoma) | 8.7 | High potency in murine models |

| HepG2 (Liver) | 15.0 | Moderate activity noted |

| CHO-K1 (Non-cancer) | >50 | No significant cytotoxicity |

These results indicate that the compound exhibits promising anticancer activity, particularly against lung and melanoma cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the quinazoline moiety can enhance potency and selectivity against cancer cells .

The proposed mechanism for the anticancer activity involves the inhibition of CDC42 GTPases, which are known to play critical roles in tumor growth and metastasis. The compound's ability to block these pathways suggests its potential as a therapeutic agent in cancer treatment .

Case Studies

- In Vivo Studies : In murine models of melanoma, this compound demonstrated significant tumor growth inhibition compared to controls. The study highlighted its capacity to reduce tumor size and metastasis significantly .

- In Vitro Studies : Various derivatives of this compound have been synthesized and screened for antiproliferative effects across multiple cancer cell lines. The most potent derivatives exhibited IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .

Discussion

The biological activity of this compound highlights its potential as an anticancer agent. The compound's efficacy against various cancer types underscores the importance of further research into its mechanism and optimization through structural modifications.

Propiedades

IUPAC Name |

tert-butyl 4-(2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-10-8-12(9-11-20)21-15(22)13-6-4-5-7-14(13)19-16(21)23/h4-7,12H,8-11H2,1-3H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKRCCWLBILSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.